A Technical Guide to 3-Chloro-2-(3-methoxyphenyl)pyridine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Chloro-2-(3-methoxyphenyl)pyridine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-Chloro-2-(3-methoxyphenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, while also broadening the scope to include structurally related analogs that are well-documented and serve as crucial building blocks in pharmaceutical research.
Chemical Identity and CAS Number Lookup
The precise compound, 3-Chloro-2-(3-methoxyphenyl)pyridine, is a specific isomer whose dedicated CAS number is not readily found in major chemical databases. However, a closely related analog, 3-Chloro-2-methoxy-5-phenylpyridine , has the registered CAS number 1214368-71-4 [1]. For the purpose of this guide, and to provide a comprehensive overview of the chemical space, we will discuss the synthesis and reactivity of this and other relevant substituted chloropyridines. The core structure, featuring a chlorinated pyridine ring with a methoxy or methoxyphenyl group, is a recurring motif in compounds with significant biological activity.[2][3]
A related compound, 3-chloro-2-(2-(2-methoxyphenyl)hydrazino)pyridine , has been synthesized and characterized, highlighting the accessibility of similar structures.[4]
Table 1: Physicochemical Properties of Representative Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-2-methoxypyridine | 13472-84-9 | C6H6ClNO | 143.57[5] |
| 3-Chloro-5-methoxypyridine | 95881-83-7 | C6H6ClNO | 143.57[6] |
| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | 175136-17-1 | C7H5ClF3NO | 211.57[7][8] |
Synthesis and Mechanistic Insights
The synthesis of substituted chloropyridines often involves multi-step sequences that allow for precise control over the substitution pattern on the pyridine ring. A common strategy involves the chlorination of a pyridine precursor, followed by the introduction of the methoxyphenyl or other aryl groups through cross-coupling reactions.
Diagram 1: General Synthetic Workflow for Substituted Chloropyridines
Caption: The central role of substituted pyridine scaffolds in the drug discovery pipeline.
Safety and Handling
Substituted chloropyridines, like many halogenated aromatic compounds, require careful handling in a laboratory setting. The safety data for related compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [1] Table 2: General Safety Precautions for Handling Chlorinated Pyridine Derivatives
| Precautionary Measure | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. [9] |
| Ventilation | Use only in a well-ventilated area, preferably under a chemical fume hood. [1] |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [1] |
| Storage | Keep the container tightly closed and store it in a cool, dry, and well-ventilated place. [1][9] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. [9] |
In case of exposure, it is crucial to seek medical attention and have the product container or label at hand. [1]
Conclusion and Future Perspectives
While the specific compound 3-Chloro-2-(3-methoxyphenyl)pyridine is not extensively documented, the broader class of substituted chloromethoxypyridines represents a rich area of chemical space for drug discovery and development. The synthetic methodologies for accessing these compounds are well-established, relying on powerful cross-coupling reactions. The versatility of the pyridine core, combined with the modulating effects of chloro and methoxy substituents, ensures that these building blocks will continue to be of high interest to medicinal chemists. Future research in this area will likely focus on the development of novel analogs with improved biological activity and pharmacokinetic profiles, as well as the discovery of new applications in areas beyond traditional pharmaceuticals, such as materials science and agrochemicals.
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